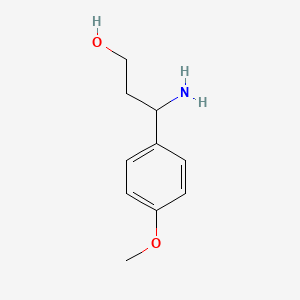

3-Amino-3-(4-methoxyphenyl)propan-1-ol

Description

Significance of Amino Alcohols as a Class of Organic Compounds in Chemical Synthesis and Biological Applications

The bifunctionality of amino alcohols makes them exceptionally versatile building blocks in organic synthesis. scbt.com Their ability to exhibit the reactivity of both amines and alcohols allows for their use as solvents, synthetic intermediates, and high-boiling bases. alfa-chemistry.com They are instrumental in constructing complex molecules through reactions such as nucleophilic substitutions and cyclizations. scbt.com

In the realm of chemical synthesis, amino alcohols are particularly vital as chiral ligands and auxiliaries in asymmetric catalysis, facilitating the creation of enantiomerically pure compounds, which is critical in the pharmaceutical industry. alfa-chemistry.comdiva-portal.org Many are derived from natural sources, such as amino acids, and can be modified to enhance their catalytic performance. alfa-chemistry.comdiva-portal.org

From a biological and medicinal perspective, the amino alcohol moiety is a key pharmacophore found in numerous biologically active molecules and pharmaceuticals. nih.gov Many amino acids and peptides, the fundamental components of proteins, contain hydroxyl and amino groups. alfa-chemistry.com Consequently, amino alcohol derivatives are crucial for synthesizing peptides and other bioactive molecules with targeted activities. nbinno.com Research has explored their potential for antimicrobial, antifungal, antimalarial, and anticancer activities. alfa-chemistry.comresearchgate.net Prominent examples of drugs containing the β-amino alcohol structure include β-blockers like propranolol (B1214883) and the anti-asthma medication salbutamol. nih.govresearchgate.net

| Application Area | Description of Role and Significance |

|---|---|

| Chemical Synthesis | Serve as versatile intermediates, chiral ligands, and auxiliaries for asymmetric synthesis. alfa-chemistry.comscbt.com |

| Pharmaceuticals | Form the structural core of many bioactive molecules and drugs, including β-blockers and antimicrobial agents. alfa-chemistry.comnih.gov |

| Materials Science | Used in the development of polymers, surfactants, and for surface modification to enhance material properties. scbt.com |

| Industrial Applications | Employed as emulsifiers, corrosion inhibitors, and decarboxylation catalysts. alfa-chemistry.com |

Structural Characteristics and Functional Group Analysis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol

This compound is a β-amino alcohol, meaning the amino and hydroxyl groups are separated by two carbon atoms. Its structure consists of a three-carbon propanol (B110389) backbone. A primary alcohol (-OH) group is located at the first carbon (C1), while a primary amino (-NH2) group and a 4-methoxyphenyl (B3050149) group are attached to the third carbon (C3). The 4-methoxyphenyl group is a benzene (B151609) ring substituted with a methoxy (B1213986) (-OCH3) group at the para position. The presence of a chiral center at the C3 carbon, which is bonded to four different groups (the amino group, the 4-methoxyphenyl group, the C2 of the propane (B168953) chain, and a hydrogen atom), means that this compound can exist as two distinct enantiomers: (R)- and (S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol.

The key functional groups—the hydroxyl, the amino, and the aryl (methoxyphenyl) groups—dictate the molecule's chemical reactivity, polarity, and potential for intermolecular interactions such as hydrogen bonding and π-π stacking. scbt.com These features are crucial for its role as a synthetic intermediate and for the biological activity of its derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO2 nih.gov |

| Molecular Weight | 181.23 g/mol nih.gov |

| Functional Groups | Primary Amine (-NH2), Primary Alcohol (-OH), Ether (methoxy, -OCH3), Aromatic Ring (phenyl) |

| Classification | Aryl-substituted β-Amino Alcohol |

| Chirality | Contains one stereocenter at the C3 position. |

Overview of Research Trajectories for Aryl-Substituted β-Amino Alcohols

Research concerning aryl-substituted β-amino alcohols, the class to which this compound belongs, is dynamic and multifaceted. A significant portion of this research is dedicated to developing novel and efficient synthetic methodologies. These efforts aim to control stereochemistry, particularly for producing enantiomerically pure compounds which are often required for pharmaceutical applications. diva-portal.org Modern synthetic strategies focus on direct C-H amination, where a C-H bond is converted directly to a C-N bond, offering a more atom-economical route to these molecules. nih.gov Other innovative methods include transition-metal-free, multi-component coupling reactions involving aziridines and arynes to construct the N-aryl β-amino alcohol framework. nih.gov

Another major research trajectory involves the application of these compounds as building blocks for more complex molecular targets. The β-aminocarbonyl moiety, readily derived from β-amino alcohols, is a valuable precursor for a range of bioactive compounds. mdpi.com Furthermore, the development of kinetic resolution techniques for N-aryl β-amino alcohols, often using chiral catalysts, is an active area of investigation to efficiently separate racemic mixtures. rsc.org The structural motifs of aryl-substituted β-amino alcohols are frequently found in compounds with potential applications as fungicides, bactericides, and herbicides, driving further synthetic and derivatization studies. mdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-3-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMCHUIUINGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369984 | |

| Record name | 3-Amino-3-(4-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-24-2 | |

| Record name | γ-Amino-4-methoxybenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68208-24-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of 3 Amino 3 4 Methoxyphenyl Propan 1 Ol

Identification and Characterization of Chiral Centers in 3-Amino-3-(4-methoxyphenyl)propan-1-ol

The molecular structure of this compound contains a single stereocenter, which is the source of its chirality. This chiral center is located at the third carbon atom (C3) of the propan-1-ol backbone. The C3 carbon is bonded to four distinct substituent groups: an amino group (-NH₂), a 4-methoxyphenyl (B3050149) group, a hydrogen atom, and an ethyl alcohol group (-CH₂CH₂OH).

The presence of this asymmetric carbon atom means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol and (S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol, based on the Cahn-Ingold-Prelog priority rules. cenmed.comchemicalbook.com The spatial arrangement of the groups around the C3 chiral center defines the absolute configuration of each enantiomer, which in turn dictates its interaction with other chiral molecules and its optical activity.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Chiral Center | C3 |

| Number of Stereoisomers | 2 ((R) and (S) enantiomers) |

Enantioselective Synthesis and Resolution Techniques for (R)- and (S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol

The production of enantiomerically pure forms of this compound relies on two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis involves the use of chiral catalysts, reagents, or auxiliaries to guide the reaction toward the formation of a specific enantiomer. While direct enantioselective methods for this specific compound are not extensively detailed in the provided literature, analogous syntheses of chiral amino alcohols and ethers have been achieved with high enantioselectivity. For instance, the catalytic enantioselective three-component aminomethylation of methoxy-substituted benzaldehydes using a chiral catalyst like pseudoephedrine has yielded optically active products with high enantiomeric excess. uni-pannon.hu Another established method involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective transformation, followed by their removal. umich.edu

Chiral Resolution is the more traditional and widely practiced method for separating enantiomers from a racemate (a 1:1 mixture of both enantiomers). This approach involves several established techniques:

Diastereomeric Salt Formation: This is the most common method for resolving racemic bases like amino alcohols. psu.edu The racemic mixture is treated with an enantiomerically pure chiral acid, such as (S)-mandelic acid or O,O'-dibenzoyl tartaric acid (DBTA), to form a pair of diastereomeric salts. psu.eduresearchgate.net These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer of the amino alcohol is liberated from its salt. This technique has been successfully applied on an industrial scale for resolving intermediates of pharmaceutical compounds. researchgate.net

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be used for both analytical and preparative-scale separation of enantiomers. nih.gov The enantiomers interact differently with the chiral environment of the column, leading to different retention times and enabling their separation. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis and separation of underivatized amino alcohol enantiomers. sigmaaldrich.com

Table 2: Comparison of Strategies for Obtaining Enantiopure Amino Alcohols

| Strategy | Description | Advantages | Common Examples/Reagents |

| Enantioselective Synthesis | Direct formation of a single enantiomer using chiral control elements. | High theoretical yield (up to 100% for one enantiomer), fewer separation steps. | Chiral catalysts (e.g., pseudoephedrine), chiral auxiliaries. uni-pannon.huumich.edu |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Well-established, scalable, and cost-effective for many applications. psu.edu | (S)-Mandelic acid, (R,R)-Dibenzoyl tartaric acid (DBTA). psu.eduresearchgate.net |

| Preparative Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | High purity, applicable to a wide range of compounds, direct separation. nih.gov | Chiral stationary phases (e.g., teicoplanin-based, polysaccharide-based). sigmaaldrich.com |

Diastereoselective Control in the Synthesis of Substituted Amino Alcohol Analogues

When synthesizing analogues of this compound that contain a second chiral center, the primary challenge becomes controlling the relative stereochemistry between the two centers. This is known as diastereoselective control, and the resulting stereoisomers are called diastereomers (e.g., (R,R), (S,S), (R,S), and (S,R)).

The goal of a diastereoselective synthesis is to favor the formation of one diastereomer over the others. For example, in the synthesis of a substituted β-amino alcohol, this would mean controlling the formation of the syn versus the anti diastereomer. This control can be achieved through several strategies:

Substrate Control: The existing stereocenter in a chiral starting material can influence the stereochemical outcome of a subsequent reaction at a different position in the molecule.

Reagent/Catalyst Control: The use of chiral reagents or catalysts can selectively promote the formation of a specific diastereomer. The choice of reaction conditions, such as solvent and temperature, can also significantly influence the diastereomeric ratio. umich.edu For instance, the alkylation of a chiral lithiated dihydropyrazine (B8608421) with methyl triflate can result in different diastereomeric ratios depending on the solvent used, such as THF versus dimethoxyethane. umich.edu

Conjugate Addition Reactions: The aza-Michael addition of amines to α,β-unsaturated carbonyl compounds (chalcones) is a powerful method for creating β-amino carbonyl compounds, which are precursors to β-amino alcohols. mdpi.com This reaction creates two new stereocenters. The analysis of the product often reveals diastereotopic protons in NMR spectra, confirming the formation of diastereomers. mdpi.com Controlling the stereoselectivity of such additions is a key area of research.

Table 3: Diastereomeric Ratios in the Synthesis of Chiral Alanine Analogues

| Alkylating Agent | Solvent | Diastereomeric Ratio (Major:Minor) | Configuration of Major Diastereomer | Reference |

| CH₃I | THF | 75:25 | (6S) | umich.edu |

| CD₃I | THF | 78:22 | (6S) | umich.edu |

| CD₃I | Dimethoxyethane | 83:17 | (6S) | umich.edu |

Chiral Purity Determination and Analysis in Amino Alcohol Systems

Accurately determining the chiral purity, or enantiomeric excess (ee), of a sample is essential. Several analytical techniques are widely used for the analysis of chiral amino alcohols and related systems.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and common methods for determining enantiomeric purity. The technique uses a column packed with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govgoogle.com The relative peak areas in the resulting chromatogram correspond directly to the ratio of the enantiomers in the mixture. Macrocyclic glycopeptide and polysaccharide-based CSPs are highly effective for this purpose. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric purity through two main approaches:

Chiral Derivatizing Agents (CDAs): The sample is reacted with a chiral agent, such as Mosher's acid or α-methoxyphenylacetic acid (MPA), to convert the enantiomers into a mixture of diastereomers. nih.gov These diastereomers have distinct NMR spectra, and the integration of their unique signals allows for the quantification of the original enantiomeric ratio.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers. This can induce chemical shift differences between corresponding protons in the two enantiomers, allowing for their resolution and quantification. nsf.gov

Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. nsf.gov Since enantiomers have opposite CD signals, this method can be used to determine both the absolute configuration and the enantiomeric composition of a sample, often through the creation of a derivative with a strong chromophore. nsf.gov

Table 4: Comparison of Analytical Methods for Chiral Purity Determination

| Method | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.comgoogle.com | High accuracy and resolution; direct analysis without derivatization is often possible. | Requires specialized and often expensive chiral columns. |

| NMR with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers with distinct NMR signals. nih.gov | Uses standard NMR equipment; can also help determine absolute configuration. | Requires chemical derivatization, which must go to completion without racemization. |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes that show separate NMR signals. nsf.gov | Non-destructive; sample can be recovered. | Induced chemical shift differences can be small; requires careful selection of the solvating agent. |

| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of circularly polarized light by enantiomers. nsf.gov | Highly sensitive; provides information on absolute configuration. | Often requires a chromophore near the stereocenter; may require derivatization. |

Chemical Reactivity and Derivatization Strategies for 3 Amino 3 4 Methoxyphenyl Propan 1 Ol

Reactivity of the Amino Functional Group in 3-Amino-3-(4-methoxyphenyl)propan-1-ol

The primary amino group in this compound is a nucleophilic center and a site of basicity, making it susceptible to a variety of chemical reactions. These reactions are fundamental to the synthesis of numerous derivatives with modified biological or chemical properties.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to readily react with electrophilic reagents, leading to the formation of a wide array of derivatives. Common derivatization strategies include acylation, alkylation, sulfonylation, and the formation of ureas and carbamates.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides results in the formation of amides. For instance, treatment with acetyl chloride in the presence of a base would yield N-(1-(4-methoxyphenyl)-3-hydroxypropyl)acetamide.

Alkylation: The amino group can undergo mono- or di-alkylation with alkyl halides. However, controlling the degree of alkylation can be challenging and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, affords sulfonamides.

Urea (B33335) and Carbamate Formation: Isocyanates react with the amino group to form ureas, while chloroformates lead to the formation of carbamates.

Table 1: Examples of Amine-Based Derivatizations of this compound

| Reagent | Product Class |

| Acetyl chloride | Amide |

| Methyl iodide | Alkylated amine |

| p-Toluenesulfonyl chloride | Sulfonamide |

| Phenyl isocyanate | Urea |

| Benzyl chloroformate | Carbamate |

The nucleophilic character of the amino group is fundamental to its reactivity. It can participate in a variety of reactions where it attacks an electron-deficient center.

A key example of a nucleophilic reaction involving primary amines is the aza-Michael addition, which is the conjugate addition of the amine to an α,β-unsaturated carbonyl compound. While specific studies on this compound in aza-Michael reactions are not prevalent in the available literature, the general reactivity of primary amines suggests its potential as a nucleophile in such transformations. This type of reaction is a powerful tool for carbon-nitrogen bond formation.

Reactivity of the Hydroxyl Functional Group in this compound

The primary hydroxyl group in this compound is also a nucleophilic center and can undergo a range of derivatizations and oxidation-reduction reactions. Selective reaction at the hydroxyl group often requires protection of the more nucleophilic amino group.

Similar to the amino group, the hydroxyl group can react with various electrophiles to form esters, ethers, and other derivatives.

Esterification: The reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst yields esters. For example, reaction with acetic anhydride (B1165640) could produce 3-amino-3-(4-methoxyphenyl)propyl acetate.

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 2: Examples of Alcohol-Based Derivatizations of this compound

| Reagent | Product Class |

| Acetic anhydride | Ester |

| Methyl iodide (after deprotonation) | Ether |

The primary alcohol functional group can be oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield the corresponding aldehyde, 3-amino-3-(4-methoxyphenyl)propanal. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would lead to the formation of the carboxylic acid, 3-amino-3-(4-methoxyphenyl)propanoic acid.

Conversely, while the alcohol is already in a reduced state, derivatization followed by reduction is a common synthetic strategy. For instance, the hydroxyl group can be converted to a leaving group (e.g., a tosylate) and then subjected to reduction with a hydride reagent like lithium aluminum hydride to yield the corresponding propane (B168953) derivative.

The synthesis of this compound itself can be achieved by the reduction of the corresponding carboxylic acid, 3-Amino-3-(4-methoxyphenyl)propanoic acid, using a strong reducing agent like lithium aluminum hydride.

Tandem Reactions and Multi-Component Transformations Involving this compound

The bifunctional nature of this compound makes it a potentially valuable substrate in tandem reactions and multi-component reactions (MCRs), where multiple chemical transformations occur in a single pot. These reactions are highly efficient in building molecular complexity from simple starting materials.

While specific literature detailing the use of this compound in well-known MCRs like the Ugi, Passerini, or Biginelli reactions is scarce, its structural motifs suggest its potential applicability.

Ugi and Passerini Reactions: In principle, the amino group of this compound could serve as the amine component in an Ugi four-component reaction, reacting with an aldehyde, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide derivative. Similarly, although the Passerini reaction typically involves a carboxylic acid, aldehyde/ketone, and an isocyanide, the amino and hydroxyl groups of the title compound could potentially be incorporated into novel MCRs.

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. While this compound does not directly fit into the classical Biginelli components, its derivatives could potentially be designed to participate in Biginelli-like reactions to form dihydropyrimidinone scaffolds.

The exploration of this compound in such complex transformations remains an area with potential for the discovery of novel chemical entities with interesting biological profiles.

Catalytic Applications of 3 Amino 3 4 Methoxyphenyl Propan 1 Ol and Its Derivatives

Role as Chiral Ligands in Asymmetric Transition Metal Catalysis

Chiral β-amino alcohols, such as 3-Amino-3-(4-methoxyphenyl)propan-1-ol, are valuable precursors for the synthesis of chiral ligands for asymmetric transition metal-catalyzed reactions. westlake.edu.cnpolyu.edu.hk The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, forming a chiral environment that influences the stereochemical outcome of the reaction. These ligands have been successfully employed in a range of transformations, including reductions, additions of organometallic reagents to carbonyl compounds, and cross-coupling reactions. polyu.edu.hktcichemicals.com

For instance, derivatives of chiral β-amino alcohols have been used to create ligands for catalysts in the asymmetric transfer hydrogenation of ketones, a process that reduces ketones to chiral secondary alcohols with high enantioselectivity. The precise steric and electronic properties of the ligand, influenced by substituents like the 4-methoxyphenyl (B3050149) group, are crucial for achieving high levels of stereocontrol. The development of new enantioselective catalysts based on chiral amino alcohols continues to be an active area of research due to their accessibility from chiral amino acids and their broad applicability. polyu.edu.hk

Table 1: Examples of Asymmetric Reactions Using Chiral Amino Alcohol Ligands

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Typical Outcome |

| Asymmetric Alkylation | Zn(II) | β-Amino alcohol | High enantioselectivity in the addition of dialkylzinc reagents to aldehydes. tcichemicals.com |

| Asymmetric Reduction | Borane | Oxazaborolidine derived from amino alcohol | Enantioselective reduction of prochiral ketones to chiral alcohols. polyu.edu.hk |

| Asymmetric Conjugate Addition | Zn(II) | β-Amino alcohol | Formation of chiral carbon-carbon bonds with good enantiomeric excess. polyu.edu.hk |

| Asymmetric Alkynylation | Various | β-Amino alcohol derivative | Synthesis of chiral propargyl alcohols. tcichemicals.com |

Utility as Chiral Auxiliaries in Stereoselective Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. While specific applications of this compound as a chiral auxiliary are not extensively documented in the reviewed literature, the structural motif of β-amino alcohols is a cornerstone in the design of many successful chiral auxiliaries.

These auxiliaries are typically attached to a substrate via an amide or ester linkage. The inherent chirality of the auxiliary, combined with its steric bulk, effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. This strategy has been widely used in stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. For example, amino acid-derived auxiliaries have been employed to control the stereochemistry of cycloaddition reactions and nucleophilic additions to carbonyl groups.

Organocatalytic Performance of β-Amino Alcohols

In recent years, the use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful tool in asymmetric synthesis. Chiral β-amino alcohols are particularly effective organocatalysts due to their ability to engage in multiple types of non-covalent interactions and to act as bifunctional catalysts. nih.gov

The catalytic prowess of β-amino alcohols in organocatalysis often stems from their ability to function as bifunctional Brønsted acid-base catalysts. The amino group can act as a Brønsted base, deprotonating a pronucleophile to increase its reactivity. Simultaneously, the hydroxyl group can act as a Brønsted acid, activating an electrophile through hydrogen bonding. This dual activation within a single chiral molecule brings the reactants into close proximity in a well-defined orientation, leading to high levels of stereoselectivity. This cooperative catalysis is a key principle in many of the reactions discussed below.

The utility of chiral β-amino alcohols as organocatalysts has been demonstrated in several fundamental carbon-carbon bond-forming reactions.

Diels-Alder Cycloadditions: Chiral primary amino alcohols have been shown to be effective organobase catalysts for the asymmetric Diels-Alder reaction of anthrones with maleimides, producing chiral hydroanthracene adducts with high yields and excellent enantioselectivities. nii.ac.jp The catalyst is believed to deprotonate the diene, and the resulting ammonium (B1175870) alcohol then interacts with the dienophile via hydrogen bonding, directing the stereochemical outcome. nii.ac.jp

Aldol Condensations: The direct catalytic asymmetric aldol reaction is a powerful method for the synthesis of β-hydroxy carbonyl compounds. While proline and its derivatives are famous for this transformation, other amino alcohols also show catalytic activity. The bifunctional nature of these catalysts is key to activating both the ketone (via enamine formation or deprotonation) and the aldehyde (via hydrogen bonding).

Michael Additions: Simple primary β-amino alcohols are efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, yielding highly pure chiral Michael adducts. nih.gov The amino group acts as a base to generate the nucleophile, while the hydroxyl group can stabilize the transition state through hydrogen bonding with the nitro group of the electrophile. nih.gov Research has shown that the structure of the β-amino alcohol, including the substituents, can significantly influence the yield and stereoselectivity of the reaction. nih.gov

Table 2: Performance of a Primary β-Amino Alcohol Catalyst in the Michael Addition of Methyl-2-oxocyclopentanecarboxylate to Nitrostyrene

| Catalyst Substituent (at β-position) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Methyl | 0 | 62 | 83:17 | 45 |

| Isopropyl | 0 | 64 | 88:12 | 56 |

| Methyl | -30 | 75 | 97:3 | 98 |

| Isopropyl | -30 | 70 | 95:5 | 99 |

Data adapted from a study on simple primary β-amino alcohols. nih.gov

The application of β-amino alcohol organocatalysts extends to more complex transformations such as cascade reactions and Friedel-Crafts alkylations.

Cascade Cyclizations: Organocatalytic cascade reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation. The ability of β-amino alcohols to promote key bond-forming steps like Michael additions or aldol reactions makes them suitable catalysts for initiating such cascades. For example, a Michael addition catalyzed by a β-amino alcohol could be the first step in a sequence that is followed by an intramolecular cyclization.

Friedel-Crafts Alkylations: The Friedel-Crafts alkylation is a fundamental reaction for forming carbon-carbon bonds with aromatic rings. While traditionally catalyzed by Lewis acids, organocatalytic variants have been developed. Chiral organocatalysts, including those with β-amino alcohol scaffolds, can activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack from electron-rich arenes. The bifunctional nature of these catalysts can play a crucial role in achieving high enantioselectivity by simultaneously activating the electrophile and controlling the orientation of the nucleophile. However, catalytic enantioselective Friedel-Crafts reactions leading to certain products like enantioenriched 1,1-diarylalkanes remain a challenge. nih.gov

Catalysts for Dehydrogenation Reactions

The role of amino alcohols in dehydrogenation reactions is primarily as ligands for metal catalysts rather than as catalysts themselves in the absence of a metal. In acceptorless dehydrogenation reactions, which are of great interest for their atom economy and the production of hydrogen gas as the only byproduct, transition metal complexes are typically employed.

Ruthenium complexes, for example, have been used in the base-free and acceptorless dehydrogenation of amino alcohols for the synthesis of N-heterocycles. acs.org In such systems, the amino alcohol is often the substrate that undergoes dehydrogenation. However, amino alcohol-derived ligands can be part of the catalytic system that effects the dehydrogenation of other substrates, such as primary and secondary alcohols. For instance, cobalt complexes with specific ligands have been shown to catalyze the acceptorless dehydrogenation of alcohols. acs.org These processes are crucial in "hydrogen borrowing" or "hydrogen autotransfer" reactions, where an alcohol is temporarily oxidized to a carbonyl compound, which then participates in a subsequent reaction, followed by the regeneration of the alcohol functionality in the product.

Development of Novel Catalytic Systems Utilizing Amino Alcohol Frameworks

The development of novel catalytic systems is a cornerstone of modern organic synthesis, with a continuous demand for efficient, selective, and sustainable methods. Chiral amino alcohol frameworks are particularly attractive scaffolds for the design of new catalysts due to their bifunctional nature, containing both a Lewis basic amino group and a Brønsted acidic/hydrogen-bond-donating hydroxyl group. These functionalities can act in concert to activate substrates and control the stereochemical outcome of a reaction.

Potential as Chiral Ligands:

The nitrogen and oxygen atoms of This compound can chelate to a metal center, forming a chiral environment that can induce enantioselectivity in a variety of metal-catalyzed transformations. Research on similar amino alcohol ligands has demonstrated their effectiveness in reactions such as:

Asymmetric Transfer Hydrogenation: Ruthenium and iridium complexes of chiral amino alcohols have been successfully used for the asymmetric reduction of ketones and imines.

Asymmetric Addition Reactions: Copper, zinc, and titanium complexes with amino alcohol ligands can catalyze the enantioselective addition of nucleophiles to carbonyl compounds and imines.

Asymmetric C-H Functionalization: Palladium and rhodium catalysts supported by chiral amino alcohol-derived ligands have shown promise in directing the functionalization of C-H bonds with high stereocontrol.

Potential as Organocatalysts:

As metal-free alternatives, organocatalysts have gained significant attention. The bifunctional nature of This compound makes it a candidate for organocatalytic applications, where the amino group can act as a base or form an enamine/iminium ion intermediate, while the hydroxyl group can stabilize transition states through hydrogen bonding. Analogous β-amino alcohols have been shown to catalyze a range of reactions, including:

Aldol and Mannich Reactions: The synergistic action of the amino and hydroxyl groups can facilitate the formation of carbon-carbon and carbon-nitrogen bonds with high diastereo- and enantioselectivity.

Michael Additions: These catalysts can promote the conjugate addition of nucleophiles to α,β-unsaturated compounds.

Diels-Alder Reactions: Chiral amino alcohols can act as Lewis bases to activate dienophiles in asymmetric cycloaddition reactions.

While the potential for This compound in these areas is theoretically high, the absence of specific research data, including reaction yields, enantiomeric excess values, and detailed mechanistic studies, prevents a more in-depth analysis of its catalytic capabilities. The scientific community has yet to fully explore and report on the development of novel catalytic systems based on this particular amino alcohol framework. Future research in this area would be valuable to ascertain its practical utility and to expand the toolbox of chiral catalysts available to synthetic chemists.

Medicinal Chemistry and Biological Relevance of 3 Amino 3 4 Methoxyphenyl Propan 1 Ol Analogues

Amino Alcohols as Key Building Blocks for Bioactive Molecules and Pharmaceutical Intermediates

Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. alfa-chemistry.com This dual functionality allows them to exhibit the chemical reactivity of both amines and alcohols, making them versatile intermediates in organic synthesis. alfa-chemistry.comresearchgate.net They serve as fundamental building blocks in the preparation of a wide array of biologically active molecules and are crucial in the pharmaceutical industry. researchgate.netiris-biotech.de

Many important drugs and drug candidates are synthesized using amino alcohol scaffolds. nih.gov For instance, chiral aromatic 1,2-amino alcohols are key components in the manufacture of various adrenergic receptor agonists like norepinephrine and salbutamol. researchgate.net The structural framework of amino alcohols is present in numerous therapeutic agents, including beta-blockers, antihistamines, antidepressants, and HIV protease inhibitors. nih.govresearchgate.net Their utility extends to agrochemicals, where they are key intermediates in the synthesis of insecticides, herbicides, and fungicides. nih.gov

The conversion of amino acids, which are readily available chiral molecules, into corresponding amino alcohols provides a straightforward route to enantiomerically pure compounds. alfa-chemistry.comiris-biotech.de These chiral amino alcohols are not only used as precursors for bioactive molecules but also function as chiral ligands and auxiliaries in asymmetric catalysis, a critical tool in modern drug discovery and development. alfa-chemistry.comresearchgate.net The inherent properties of amino alcohols, such as high water-solubility and high boiling points, further contribute to their utility in various synthetic applications. alfa-chemistry.com

Structure-Activity Relationship (SAR) Studies of Substituted Amino Alcohol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For amino alcohol derivatives, SAR studies have been instrumental in optimizing their therapeutic potential.

In the context of antifungal agents, SAR studies have revealed several key structural features that govern activity. For instance, research on L-amino alcohol derivatives has shown that the stereochemistry is crucial, with only the S-configuration compounds exhibiting antifungal activity. nih.govresearchgate.net Further studies on amphiphilic aromatic amino alcohols demonstrated that the length of the aliphatic side chain is important; an intermediate carbon number (8C–11C) attached to the amine group appears to be favorable for antifungal action. nih.gov The presence of a free amine group, as opposed to an amide, was also found to be critical for activity against filamentous fungi and yeast. nih.govresearchgate.net Modifications to the aromatic ring, such as the introduction of a 3-F substituent, have led to compounds with excellent, broad-spectrum antifungal activities. nih.govresearchgate.net

Regarding antiproliferative activity, SAR studies on isosteviol-based 1,3-aminoalcohols indicated that N-benzyl or (1H-imidazol-1-yl)-propyl substitution on the amino function, combined with a benzyl ester moiety, was essential for reliable activity against human tumor cell lines. nih.gov Interestingly, while N-alkyl substitution had previously been shown to reduce antiproliferative activity, a compound with an N-(1H-imidazol-1-yl)propyl group proved to be the most active derivative in one study, highlighting the nuanced nature of SAR. nih.gov

In the development of antimalarial agents, the arylamino alcohol pharmacophore is a classic chemotype found in drugs like quinine and mefloquine. nih.govtaylorandfrancis.com SAR studies have established that the presence of an aromatic portion and an amino alcohol moiety, linked by a carbon chain of two or three atoms, is a key structural requirement for antiplasmodial activity. nih.gov

These examples underscore the power of SAR studies in rationally designing more potent and selective amino alcohol-based therapeutic agents by systematically modifying their molecular structure.

Investigation of Biological Activities of Amino Alcohol Derivatives

Amino alcohol derivatives have demonstrated significant potential as antimicrobial and antifungal agents. alfa-chemistry.comiris-biotech.de Numerous studies have evaluated their efficacy against a range of pathogenic fungi and bacteria.

Research has shown that certain amino alcohol derivatives exhibit fungicidal activity against dermatophytes such as Trichophyton mentagrophytes and T. rubrum, as well as the yeast Candida albicans. researchgate.net The minimum inhibitory concentrations (MICs) for these compounds can range from 7.8 to 312 μg/mL. nih.gov Lipophilicity has been identified as an important characteristic for antifungal action, with an increase in the number of carbons in an aliphatic side chain to eight favoring activity. nih.gov

In the search for broad-spectrum antifungal agents, novel L-amino alcohol derivatives have been designed and synthesized. nih.gov Specific 3-F substituted compounds showed excellent activity against C. albicans, C. tropicalis, Aspergillus fumigatus, and Cryptococcus neoformans, with MIC values as low as 0.03–0.06 μg/mL against the Candida species. nih.govresearchgate.net Notably, some of these compounds were also active against fluconazole-resistant strains. nih.govresearchgate.net Further studies have explored focused libraries of amino alcohol derivatives, identifying compounds with significant inhibitory activity against C. neoformans and methicillin-resistant Staphylococcus aureus (MRSA). uow.edu.aunih.govmdpi.com

The table below summarizes the antifungal activity of selected amino alcohol derivatives against various fungal strains.

| Compound Class | Fungal Strain | MIC Range (μg/mL) | Reference |

| Amine Series (4b-4e) | Filamentous Fungi & Yeast | 7.8 - 312 | nih.gov |

| 3-F Substituted L-amino alcohols (14i, 14n, 14s, 14v) | C. albicans, C. tropicalis | 0.03 - 0.06 | nih.govresearchgate.net |

| 3-F Substituted L-amino alcohols (14i, 14n, 14s, 14v) | A. fumigatus, C. neoformans | 1 - 2 | nih.govresearchgate.net |

| (Z)-acrylonitrile derivatives | Cryptococcus neoformans | >95% inhibition at 32 µg/mL | uow.edu.aumdpi.com |

The structural motif of amino alcohols is present in numerous compounds investigated for their anticancer and antimalarial properties.

Anticancer Activity: β-amino alcohols have been explored for their significant anticancer activities. researchgate.netresearchgate.net Synthetic quinoxaline derivatives containing an amino alcohol moiety were shown to reduce the viability of HT-29 human colon adenocarcinoma cells in a concentration-dependent manner and induce apoptosis. scielo.br Similarly, a series of eugenol-derived β-amino alcohols demonstrated enhanced cytotoxic activity against human gastric (AGS) and lung (A549) adenocarcinoma cell lines compared to the parent molecule, also triggering apoptosis. nih.gov Importantly, the most potent of these eugenol derivatives displayed no significant toxicity towards non-cancerous human cells. nih.gov Isosteviol-based 1,3-aminoalcohols have also been synthesized and evaluated, with some derivatives showing potent antiproliferative activity against cell lines such as MCF-7 (breast cancer), with IC50 values as low as 1.37 µM. nih.gov Nanoparticles of copper(II) and zinc(II) complexes with a β-amino alcohol ligand have also been investigated for their anticancer activities against human leukemia (K562) cells. nih.govamanote.com

Antimalarial Activity: The aryl amino alcohol scaffold is a well-established pharmacophore for antimalarial drugs, present in compounds like quinine, mefloquine, and lumefantrine. nih.govtaylorandfrancis.comrasayanjournal.co.in These agents are thought to act by inhibiting the formation of hemozoin in the malaria parasite. taylorandfrancis.comaip.org Research into new aryl-substituted propanol (B110389) derivatives has led to the identification of compounds with significant in vitro activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.gov For example, certain γ-amino alcohol derivatives showed IC50 values of ≤ 0.19 µM against the D6 strain and ≤ 0.40 µM against the FCR-3 multidrug-resistant strain. nih.gov One promising compound demonstrated a 98% reduction in parasitemia in in vivo studies with mice infected with Plasmodium berghei. nih.gov Enantiomerically pure (S)-amino-alcohol quinolines have also been shown to be more potent than mefloquine against various P. falciparum clones. nih.gov

The following table presents the activity of selected amino alcohol derivatives against cancer cell lines and malaria parasites.

| Compound Type | Target | Activity | Reference |

| Eugenol β-amino alcohol | AGS & A549 Cancer Cells | Cytotoxic, Apoptosis-inducing | nih.gov |

| Isosteviol 1,3-aminoalcohol | MCF-7 Cancer Cells | IC50 = 1.37 µM | nih.gov |

| Aryl-substituted propanol | P. falciparum (D6) | IC50 ≤ 0.19 µM | nih.gov |

| Aryl-substituted propanol | P. falciparum (FCR-3) | IC50 ≤ 0.40 µM | nih.gov |

| (S)-amino-alcohol quinolines | P. falciparum | >3 times more potent than mefloquine | nih.gov |

The versatile structure of amino alcohols allows them to interact with various biological targets, including enzymes and receptors, leading to the modulation of physiological pathways.

Enzyme Inhibition: Amino alcohol derivatives have been successfully designed as potent enzyme inhibitors. The hydroxyethylamine core, a common feature in many amino alcohol derivatives, is known to inhibit aspartic protease enzymes. This has been exploited in the development of anti-HIV drugs that target HIV protease, as well as inhibitors for other proteases like β-secretase (implicated in Alzheimer's disease) and plasmepsins (a target for antimalarial therapy). researchgate.netmdpi.com The antifungal activity of some amino alcohol derivatives has been attributed to the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govresearchgate.net Furthermore, derivatives of 1,4-naphthoquinone containing amino alcohol chains have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. researchgate.net

Receptor Modulation: Amino alcohol derivatives have also been developed as modulators of various cell surface and intracellular receptors. They are key components in many adrenergic receptor agonists and antagonists. nih.govdrugbank.com For example, β-amino alcohols are used in β-blockers for treating hypertension. researchgate.net More recent research has focused on other receptor systems. β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is involved in inflammatory responses and sepsis. nih.govamanote.com These compounds were shown to disrupt the formation of the TLR4/MD-2 complex, thereby suppressing downstream inflammatory signaling. nih.gov In another area, amino alcohol derivatives have been explored as potent and highly selective agonists for the sphingosine-1-phosphate (S1P) receptor subtype 1, a target for autoimmune diseases like multiple sclerosis. nih.gov

Modulation of Physicochemical Properties of Drug Candidates using Amino Alcohol Moieties

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The amino alcohol structure provides a handle to fine-tune this property. For example, in the development of antifungal amino alcohols, it was observed that increasing the length of a lipophilic aliphatic chain attached to the nitrogen atom enhanced antifungal activity, demonstrating the importance of balancing hydrophilic and lipophilic characteristics. nih.gov This balance is crucial for the compound to effectively cross the fungal cell membrane to reach its intracellular target. nih.gov

The amino group is typically basic and will be protonated at physiological pH, which can significantly increase the aqueous solubility of a drug candidate. This is often a desirable attribute, as poor solubility can be a major hurdle in drug development. The hydroxyl group can also contribute to solubility and provides a site for hydrogen bonding, which can be important for target binding affinity.

Furthermore, the introduction of an amino alcohol group can influence a molecule's metabolic stability. The hydroxyl group, for instance, can be a site for glucuronidation or sulfation, which are common metabolic pathways. Medicinal chemists can strategically place or modify the amino alcohol moiety to either facilitate or block metabolism, thereby controlling the drug's half-life. The development of amino alcohol derivatives often involves creating focused libraries with variations in the substituents on both the amine and the alcohol components to optimize these physicochemical and pharmacokinetic properties for a desired therapeutic outcome. nih.gov

Computational Chemistry and Mechanistic Studies of 3 Amino 3 4 Methoxyphenyl Propan 1 Ol Systems

Quantum Mechanical Studies on Electronic Structure and Conformation

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule. imist.maresearchgate.net For 3-Amino-3-(4-methoxyphenyl)propan-1-ol, these studies would involve determining the most stable three-dimensional arrangements of the atoms (conformations). This is crucial as the conformation of a molecule often dictates its biological activity and physical properties.

Such a study would typically involve:

Conformational Search: Identifying all low-energy structures by systematically rotating the single bonds of the propanol (B110389) backbone and the bonds connected to the phenyl ring.

Geometry Optimization: Using methods like Density Functional Theory (DFT) to find the precise geometry of each conformer that corresponds to a minimum on the potential energy surface.

Electronic Property Calculation: Analyzing the distribution of electrons to understand properties like dipole moment, polarizability, and the location of electron-rich and electron-deficient regions through molecular electrostatic potential (MEP) maps.

Hypothetical Conformational Energy Data

A hypothetical analysis might yield a data table similar to the one below, ranking conformers by their relative stability.

| Conformer ID | Dihedral Angle (N-C3-C2-C1) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conf-01 | 65° (gauche) | 0.00 | Hydrogen bond (OH...NH2) |

| Conf-02 | 180° (anti) | 1.25 | Steric repulsion minimized |

| Conf-03 | -68° (gauche) | 0.15 | Hydrogen bond (OH...NH2) |

Note: This table is illustrative and not based on actual experimental or calculated data.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

DFT is a versatile tool for investigating how chemical reactions occur, providing a step-by-step view of bond breaking and formation. researchgate.netresearchgate.net For this compound, DFT could be used to study its synthesis or its metabolic pathways.

Transition State Analysis in Catalytic Processes

If this compound were synthesized via a catalytic process, DFT could be used to identify the transition state—the highest energy point along the reaction pathway. Understanding the structure and energy of the transition state is key to understanding the reaction rate and how a catalyst can lower the energy barrier. For instance, in a hypothetical catalytic hydrogenation to produce the compound, the analysis would pinpoint the geometry of the reactants as they interact with the catalyst surface.

Regioselectivity and Stereoselectivity Predictions

Many chemical reactions can produce multiple isomers. DFT calculations can predict which product is more likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). researchgate.net For the synthesis of this compound, computational models could predict the preferred site of attack by a nucleophile or the facial selectivity that leads to a specific stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

QSAR modeling is a statistical approach used to predict the biological activity of a compound based on its chemical structure. researchgate.netimist.ma If a series of compounds related to this compound were synthesized and tested for a specific biological effect, a QSAR model could be built. This involves calculating various molecular descriptors (e.g., size, shape, electronic properties) and correlating them with the observed activity. Such models are invaluable in drug discovery for prioritizing which new molecules to synthesize. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, might bind to a large biological molecule, typically a protein or enzyme. nih.gov This method is central to structure-based drug design. The process involves placing the ligand into the binding site of the target protein in various orientations and conformations and scoring them based on how well they fit and the strength of their intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). The results can suggest a potential biological target for the compound and guide the design of more potent derivatives.

Computational Approaches for Enzyme-Catalyzed Transformations and Biocatalysis

Biocatalysis uses enzymes to perform chemical reactions. Computational methods can be used to understand and engineer these enzymatic processes. nih.govmdpi.com If this compound were to be synthesized or modified using an enzyme, computational studies could:

Model how the substrate fits into the enzyme's active site.

Use quantum mechanics/molecular mechanics (QM/MM) methods to simulate the reaction mechanism within the enzyme.

Guide protein engineering efforts to improve the enzyme's efficiency or selectivity for this specific compound.

Future Research Directions and Emerging Applications

Design and Synthesis of Advanced Amino Alcohol Architectures

Future synthetic endeavors will likely focus on the elaboration of the 3-Amino-3-(4-methoxyphenyl)propan-1-ol core to create more complex and functionally diverse amino alcohol architectures. A key direction will be the development of methodologies for the stereoselective synthesis of derivatives with multiple stereocenters, which are crucial for applications in asymmetric catalysis and medicinal chemistry. The inherent chirality of the parent molecule provides a foundation for diastereoselective transformations at other positions.

Furthermore, the incorporation of this amino alcohol into larger molecular frameworks, such as macrocycles and polymers, represents a promising avenue. For instance, its bifunctional nature makes it an ideal monomer for the synthesis of novel poly(ester amide) elastomers. nih.gov The resulting polymers could exhibit unique thermal and mechanical properties, with potential applications in biomedical devices and tissue engineering. nih.gov The synthesis of such polymers can be achieved through condensation reactions, and their properties can be tuned by the choice of co-monomers. nih.gov

Another area of interest is the synthesis of supramolecular structures where the amino alcohol unit can participate in non-covalent interactions like hydrogen bonding. mdpi.com The design of receptors for specific molecules, such as amino acids or peptides, could be achieved by functionalizing the core structure with appropriate recognition motifs. mdpi.com

Exploration of New Catalytic Paradigms Involving this compound Derivatives

Derivatives of this compound are expected to find significant applications as chiral ligands and organocatalysts in asymmetric synthesis. The 1,3-amino alcohol moiety is a well-established pharmacophore and a privileged structural motif in many chiral catalysts. nii.ac.jpnih.gov Research in this area will likely focus on the development of new catalytic systems for a variety of chemical transformations.

One promising direction is the use of these derivatives in organocatalysis, where the amine and hydroxyl groups can act in a bifunctional manner to activate substrates. nih.govresearchgate.net For example, they could be employed in asymmetric aldol (B89426), Michael, and Diels-Alder reactions. The steric and electronic properties of the catalyst can be fine-tuned by modifying the substituents on the nitrogen and the phenyl ring, allowing for high levels of stereocontrol. nii.ac.jp

Moreover, these amino alcohol derivatives can serve as chiral ligands for transition metal-catalyzed reactions. alfa-chemistry.com The formation of metal complexes with elements such as copper, rhodium, or palladium could lead to highly efficient and enantioselective catalysts for reactions like asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govacs.org The modular nature of these ligands allows for the systematic optimization of the catalyst performance. nih.gov

A summary of potential catalytic applications is presented in the table below:

| Catalysis Type | Potential Reaction | Rationale for Application |

|---|---|---|

| Organocatalysis | Asymmetric Aldol and Michael Additions | Bifunctional activation of substrates via the amine and hydroxyl groups. nih.govresearchgate.net |

| Transition Metal Catalysis | Asymmetric Hydrogenation | Formation of chiral metal complexes that can effectively control the stereochemical outcome of the reaction. researchgate.net |

| Transition Metal Catalysis | Asymmetric Allylic Alkylation | The chiral ligand environment around the metal center can induce high enantioselectivity. nih.gov |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis will be instrumental in accelerating the discovery and optimization of new derivatives of this compound with desired functionalities. Density Functional Theory (DFT) calculations can provide valuable insights into the structural and electronic properties of these molecules, guiding the rational design of new catalysts and materials. acs.orgmdpi.com

For instance, DFT can be employed to model the transition states of catalytic reactions, helping to understand the origin of enantioselectivity and to predict the performance of new catalyst designs. mdpi.com This computational pre-screening can significantly reduce the experimental effort required for catalyst development. Similarly, computational methods can be used to predict the properties of polymers and other materials derived from this amino alcohol, facilitating the design of materials with specific characteristics.

The integration of high-throughput screening techniques with computational modeling will further enhance the efficiency of this process. By combining experimental data with computational predictions, it will be possible to build robust models that can accurately forecast the properties and activities of novel derivatives.

Applications in Materials Science and Advanced Functional Molecules

The versatile chemical nature of this compound opens up possibilities for its use in the development of advanced materials and functional molecules. Its ability to be incorporated into polymers suggests applications in areas such as drug delivery, smart coatings, and separation membranes. researchgate.netacs.orgnih.gov For example, amino-alcohol functionalized porous polymers have shown potential for the efficient adsorption of heavy metal ions from aqueous solutions. rsc.org

Furthermore, the chiral nature of this compound makes it an attractive building block for the synthesis of chiral liquid crystals and other functional organic materials. The self-assembly of these molecules could lead to the formation of ordered structures with interesting optical and electronic properties.

In the realm of functional molecules, derivatives of this compound could be explored as components of molecular switches, sensors, and probes. The methoxyphenyl group can act as a signaling unit, and its properties can be modulated by binding events at the amino alcohol moiety. The development of such systems would be at the forefront of supramolecular chemistry and nanotechnology. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-3-(4-methoxyphenyl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitro-group reduction of intermediates like 3-(4-methoxyphenyl)-2-nitropropene. Sodium borohydride (NaBH₄) in ethanol at 0–25°C typically yields 60–75%, while catalytic hydrogenation (e.g., Pd/C under 1–3 atm H₂) achieves higher yields (~85%) but requires rigorous deoxygenation . Solvent choice (THF vs. ethanol) and temperature control are critical to minimize byproducts like over-reduced alcohols .

Q. Which spectroscopic techniques are optimal for characterizing the structural features of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms stereochemistry and substitution patterns. The methoxy group (δ ~3.8 ppm) and amino proton (δ ~1.5–2.0 ppm) are diagnostic. 2D NMR (COSY, HSQC) resolves coupling between the propanol backbone and aromatic protons .

- IR : Stretching frequencies for -OH (~3300 cm⁻¹), -NH₂ (~3350–3450 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) validate functional groups .

- MS : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ at m/z 196.144) and fragments (e.g., loss of H₂O or NH₃) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat), and work in a fume hood to avoid inhalation. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed as hazardous waste. Storage at 2–8°C under nitrogen minimizes oxidation . Emergency measures include flushing eyes with water (15 mins) and using 0.1 M HCl for skin decontamination .

Advanced Research Questions

Q. How does stereochemistry at the amino-bearing carbon affect the biological activity of this compound?

- Methodological Answer : Enantiomers (R/S) exhibit distinct interactions with chiral biological targets. For example, (S)-isomers of analogous compounds (e.g., 3-Amino-3-(4-fluorophenyl)propan-1-ol) show 3–5× higher binding affinity to aminergic receptors due to spatial alignment with hydrophobic pockets. Resolution via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) separates enantiomers for individual bioactivity assays .

Q. What strategies can mitigate competing side reactions during the reduction of nitro intermediates in the synthesis of this compound?

- Methodological Answer :

- Catalytic Hydrogenation : Additives like NH₄OAc (1–2 eq.) suppress over-reduction by stabilizing the amine product. Low H₂ pressure (1 atm) and Pd/C (5% w/w) minimize deoxygenation of the methoxy group .

- Chemical Reduction : NaBH₄/CuCl₂ systems selectively reduce nitro groups without attacking the methoxy substituent. Pre-cooling reagents to -20°C and dropwise addition prevent exothermic side reactions .

Q. How do computational models predict the interaction between this compound and biological targets like GPCRs?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of β-adrenergic receptors (PDB: 2RH1) identifies key interactions:

- Hydrogen bonding between the hydroxyl group and Ser203/Ser207.

- π-Stacking of the methoxyphenyl ring with Phe290.

- Free energy perturbation (FEP) calculations predict a binding ΔG of -9.2 kcal/mol, correlating with experimental IC₅₀ values (~150 nM) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (MPs) for this compound: How to validate purity?

- Methodological Answer : Conflicting MPs (e.g., 98–102°C vs. 105–108°C) may arise from polymorphs or impurities. Perform:

- DSC : A sharp endothermic peak (ΔH ~120 J/g) confirms a single polymorph.

- HPLC-PDA : Purity >98% with a single peak (C18 column, 0.1% TFA in H₂O:ACN 70:30).

- Elemental Analysis : Match calculated (C: 67.3%, H: 7.4%, N: 7.1%) vs. experimental values .

Comparative Analysis

Q. How does substituting the methoxy group with halogens (F, Cl) alter the physicochemical properties of 3-Amino-3-arylpropan-1-ol derivatives?

- Methodological Answer : Fluorine analogs (e.g., 3-Amino-3-(4-fluorophenyl)propan-1-ol) exhibit:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.